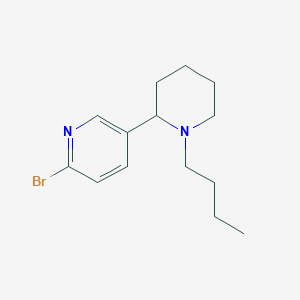

2-Bromo-5-(1-butylpiperidin-2-yl)pyridine

Description

Significance of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Chemical Sciences and Biology

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in both organic and medicinal chemistry. nih.gov Structurally, it resembles benzene (B151609) but the nitrogen atom imparts unique properties, including basicity, polarity, and the ability to form hydrogen bonds. nih.govnih.gov This makes the pyridine nucleus a versatile scaffold for improving the pharmacokinetic properties of drug candidates. nih.gov It is the second most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA) and is present in thousands of biologically active compounds. nih.gov Pyridine derivatives exhibit a vast range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.govnih.gov

Similarly, the piperidine ring, a saturated six-membered heterocycle with one nitrogen atom, is one of the most prevalent scaffolds in medicinal chemistry. nih.gov Found in numerous natural alkaloids and synthetic pharmaceuticals, the piperidine moiety offers conformational flexibility and serves as a crucial component for tuning a molecule's physicochemical properties, such as its solubility and lipophilicity. nih.govdoi.org The incorporation of piperidine rings is a well-established strategy in the design of agents targeting the central nervous system, as well as in the development of anticancer, antihypertensive, and antimicrobial drugs. researchgate.net

Importance of Halogenated Pyridines in Organic Synthesis and Chemical Biology

Halogenated pyridines, particularly bromopyridines, are exceptionally valuable intermediates in organic synthesis. chempanda.com The bromine atom serves as a highly effective "chemical handle," enabling a wide array of subsequent chemical modifications. The carbon-bromine bond is readily activated by transition metal catalysts, making 2-bromopyridines ideal substrates for cross-coupling reactions. researchgate.netacs.org

Seminal reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings utilize bromopyridines to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netmdpi.comnih.govwikipedia.org This versatility allows chemists to synthetically elaborate the pyridine core, attaching diverse and complex molecular fragments. This capability is crucial for generating libraries of related compounds for structure-activity relationship (SAR) studies, a fundamental process in drug discovery that seeks to optimize a lead compound's biological activity. nih.govnih.gov The strategic placement of a bromine atom, as seen in the 2-position of the pyridine ring, provides a reliable and predictable site for these powerful synthetic transformations. researchgate.netresearchgate.net

Rationale for Investigating the 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine Chemical Architecture

The specific architecture of 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine is not arbitrary; it represents a deliberate combination of the key features discussed above. The rationale for its investigation is multifaceted:

A Modular Scaffold for Synthesis: The 2-bromo substituent provides a reactive site for palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of a wide variety of functional groups (e.g., aryl, heteroaryl, alkyl groups) to build a library of novel derivatives. researchgate.netacs.org

Integration of Privileged Scaffolds: The molecule combines the aromatic pyridine core with the saturated piperidine ring, a pairing known to yield compounds with significant biological potential. researchgate.net This hybrid structure allows for the exploration of new chemical space.

Tuning Physicochemical Properties: The N-butyl group on the piperidine ring is a critical feature for modulating the compound's lipophilicity (fat solubility) and basicity. N-alkylation is a common medicinal chemistry tactic to fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. jocpr.com The butyl group, in particular, adds a flexible, lipophilic chain that can influence how the molecule interacts with biological membranes and protein targets. Research on related N-butylated piperidine structures has highlighted their potential for biological activity, such as antimicrobial effects. asiapharmaceutics.info

Defined Three-Dimensional Structure: The linkage between the 5-position of the pyridine and the 2-position of the piperidine ring establishes a specific and predictable spatial relationship between the two rings. This defined geometry is essential for designing molecules that can fit precisely into the binding sites of biological targets like enzymes or receptors.

Overview of Research Scope and Academic Contributions

While specific academic publications detailing the synthesis and application of 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine itself are not prominent in the literature, its structure points toward a clear and promising scope for future research. The primary contribution of a molecule with this architecture would be as a versatile intermediate for the creation of new chemical entities.

The potential research scope includes:

Library Synthesis: The compound is an ideal starting material for the parallel synthesis of a large library of analogues. By varying the chemical group introduced at the 2-position via cross-coupling reactions, researchers can rapidly generate dozens or hundreds of new molecules for high-throughput screening. mdpi.com

Exploration of Biological Activity: Given the known pharmacological profiles of pyridine-piperidine hybrids, derivatives of this compound would be logical candidates for screening in a variety of therapeutic areas. These include oncology, infectious diseases (antibacterial, antifungal), and neurology. nih.govresearchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: A systematic investigation could be performed by modifying each component of the molecule. For instance, the N-butyl group could be replaced with other alkyl chains (e.g., methyl, ethyl, propyl) to study the effect of lipophilicity on biological activity. Likewise, different substituents could be placed on the pyridine ring to probe electronic and steric effects. Such studies are fundamental to optimizing a compound's potency and selectivity for its intended biological target. nih.govacs.org

In essence, the academic value of 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine lies in its potential as a foundational block for discovering new, more complex molecules with useful properties.

Structure

3D Structure

Properties

Molecular Formula |

C14H21BrN2 |

|---|---|

Molecular Weight |

297.23 g/mol |

IUPAC Name |

2-bromo-5-(1-butylpiperidin-2-yl)pyridine |

InChI |

InChI=1S/C14H21BrN2/c1-2-3-9-17-10-5-4-6-13(17)12-7-8-14(15)16-11-12/h7-8,11,13H,2-6,9-10H2,1H3 |

InChI Key |

HCXUKIAPNVOTKR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCCCC1C2=CN=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Bromo 5 1 Butylpiperidin 2 Yl Pyridine and Analogues

Strategies for Constructing the Substituted Pyridine (B92270) Moiety

Functionalization of Bromopyridines

Bromopyridines are valuable synthons in organic synthesis due to the reactivity of the carbon-bromine bond, which allows for the introduction of various functional groups through cross-coupling reactions and other transformations. mdpi.com The functionalization of pre-existing bromopyridines is a common strategy to introduce the piperidinyl substituent at the 5-position.

Late-stage functionalization of multi-substituted pyridines has been explored, often involving nucleophilic aromatic substitution (SNAr) reactions. nih.govacs.org While direct SNAr on bromopyridines can be challenging, the conversion of the bromine to other functional groups that are more amenable to substitution is a viable pathway. For instance, the bromine can be converted to a boronic ester, which can then participate in Suzuki coupling reactions.

A key challenge in the functionalization of dihalopyridines, such as 2,5-dibromopyridine, is achieving regioselectivity. The reaction of 2,5-dihalopyridines with butyllithium can lead to the formation of a 2-lithio-5-halopyridine intermediate. google.com This lithiated species can then react with an appropriate electrophile to introduce a substituent at the 2-position, leaving the 5-bromo group intact for subsequent coupling with the piperidine (B6355638) moiety.

Table 1: Selected Reactions for the Functionalization of Bromopyridines

| Starting Material | Reagents and Conditions | Product | Application |

|---|---|---|---|

| 2,5-Dibromopyridine | 1. n-BuLi, non-coordinating solvent2. Electrophile | 2-Substituted-5-bromopyridine | Regioselective functionalization at the 2-position. google.com |

| 2-Bromopyridine (B144113) | [RuCl2(p-cymene)]2, KOPiv, Na2CO3 | Heteroarylated 2-pyridones | Domino C-O/C-N/C-C bond formation. mdpi.com |

Regioselective Bromination Approaches for Pyridine Derivatives

Achieving the desired substitution pattern on the pyridine ring often necessitates the regioselective introduction of a bromine atom. The inherent electronic properties of the pyridine ring can make direct electrophilic bromination challenging and can lead to a mixture of products. acs.org Therefore, various strategies have been developed to control the position of bromination.

One approach involves the use of directing groups to guide the bromine to a specific position. For instance, electrochemical bromination of pyridines bearing a directing group at the 2-position can achieve meta-bromination, yielding 2-substituted-5-bromopyridines. acs.org

Another powerful technique is the functionalization of pyridine N-oxides. The N-oxide activates the pyridine ring towards electrophilic attack, and subsequent deoxygenation provides the desired bromopyridine. researchgate.net The bromination of pyridine N-oxides can be achieved with reagents like oxalyl bromide in the presence of triethylamine, leading to regioselective bromination. researchgate.net For fused pyridine systems, the use of p-toluenesulfonic anhydride and tetrabutylammonium bromide has been shown to be effective for C2-bromination of pyridine N-oxides. tcichemicals.com

Table 2: Methods for Regioselective Bromination of Pyridine Derivatives

| Substrate | Reagents and Conditions | Product | Key Feature |

|---|---|---|---|

| 2-Substituted Pyridine | Electrochemical bromination, TBABr, LiClO4 | 2-Substituted-5-bromopyridine | meta-Selective bromination. acs.org |

| Pyridine N-oxide | (COBr)2, Et3N, CH2Br2, 0 °C | Regioselectively brominated pyridine | High regioselectivity. researchgate.net |

| Fused Pyridine N-oxide | p-Toluenesulfonic anhydride, TBABr | C2-Brominated fused pyridine | Mild reaction conditions. tcichemicals.com |

Approaches to Synthesize the N-Substituted Piperidine Core

The piperidine ring is a prevalent structural motif in many biologically active molecules. rsc.orgnih.govnih.gov Its synthesis, particularly with control over substitution patterns and stereochemistry, is a well-developed area of organic chemistry.

General Piperidine Synthesis Techniques (e.g., Hydrogenation, Cyclization)

A variety of methods are available for the synthesis of the piperidine core. Catalytic hydrogenation of pyridine derivatives is a common and direct approach. However, this method may not be suitable when other reducible functional groups are present in the molecule.

Cyclization reactions are also widely employed. For instance, intramolecular reductive amination of δ-amino ketones can provide access to substituted piperidines. Gold-catalyzed cyclization of N-homopropargyl amides followed by reduction and a Ferrier rearrangement offers a modular and stereoselective route to piperidin-4-ols. nih.gov

Introduction of the 1-Butyl Substituent on the Piperidine Nitrogen

The introduction of the butyl group onto the piperidine nitrogen is typically achieved through N-alkylation of a pre-formed piperidine ring. This can be accomplished by reacting the secondary amine of the piperidine with a butyl halide (e.g., butyl bromide or butyl iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Reductive amination is another effective method, where the piperidine is reacted with butyraldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. This method is often preferred due to its mild reaction conditions and high yields.

Solid-phase synthesis has also been utilized for the preparation of N-substituted piperidines, which can be advantageous for creating libraries of related compounds. acs.org

Table 3: Selected Methods for N-Butylation of Piperidines

| Piperidine Derivative | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| Piperidine | Butyl bromide, K2CO3, Acetone | 1-Butylpiperidine (B1593781) | N-Alkylation |

| Piperidine | Butyraldehyde, NaBH(OAc)3, CH2Cl2 | 1-Butylpiperidine | Reductive Amination |

Stereochemical Control in Piperidine Synthesis

The piperidine ring in 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine contains a stereocenter at the 2-position. Therefore, controlling the stereochemistry during the synthesis is crucial for obtaining a specific enantiomer or diastereomer.

Several stereoselective methods for piperidine synthesis have been developed. A three-component vinylogous Mannich-type reaction has been shown to produce chiral dihydropyridinone intermediates, which can be further transformed into multi-substituted chiral piperidines. rsc.org Chemo-enzymatic approaches, combining chemical synthesis with biocatalysis, have also emerged as powerful tools for the asymmetric dearomatization of activated pyridines to afford stereo-defined piperidines. nih.gov

Regio- and stereoselective addition of Grignard reagents to pyridine-N-oxides can yield C2-alkylated N-hydroxy-1,2,5,6-tetrahydropyridines, which can then be stereoselectively reduced to provide substituted piperidines with high diastereoselectivity. acs.org

Table 4: Approaches for Stereochemical Control in Piperidine Synthesis

| Method | Key Intermediate/Reaction | Stereochemical Outcome | Reference |

|---|---|---|---|

| Vinylogous Mannich Reaction | Chiral 2,3-dihydropyridinones | Stereoselective formation of multi-substituted chiral piperidines | rsc.org |

| Chemo-enzymatic Dearomatization | Amine oxidase/ene imine reductase cascade | Stereo-defined 3- and 3,4-substituted piperidines | nih.gov |

Coupling Methodologies for Pyridine-Piperidine Linkage Formation

The creation of a carbon-carbon bond between a pyridine and a piperidine scaffold is a key synthetic step for this class of compounds. Palladium-catalyzed cross-coupling reactions are the dominant and most versatile methods, though alternative strategies are also being explored.

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for constructing C(sp²)–C(sp²) bonds, a category that includes the linkage between a pyridine and a piperidine ring, assuming the piperidine is coupled via a pre-functionalized, unsaturated precursor or an organometallic reagent. nih.gov The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a prominent example. nih.gov

The application of Suzuki-Miyaura coupling to 2-substituted pyridine derivatives, however, presents unique challenges. The electron-deficient nature of the pyridine ring can slow the rate of transmetallation, a key step in the catalytic cycle. Furthermore, 2-pyridyl boron derivatives can be prone to instability and protodeboronation. To overcome these difficulties, significant research has focused on developing highly active catalyst systems. For instance, catalysts based on specific phosphite or phosphine oxide ligands have proven effective for the coupling of 2-pyridyl boron derivatives with aryl bromides. researchgate.net Another successful approach involves the use of stable 2-pyridylboronate reagents, such as those stabilized by N-phenyldiethanolamine, which can minimize side reactions like aryl-aryl exchange from phosphine ligands.

In a typical Suzuki-Miyaura approach to a pyridyl-piperidine scaffold, one might couple a bromopyridine derivative with a piperidine-containing boronic acid or ester, or conversely, a pyridine boronic acid with a halogenated piperidine precursor. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions for 2-Arylpyridines

| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 3,5-(bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / P(tBu)₃ | KF | Dioxane | 82% |

| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / P(tBu)₃ | KF | Dioxane | 74% |

| Pyridine-2-sulfonyl fluoride (PyFluor) | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 82% |

| Pyridine-2-sulfonyl fluoride (PyFluor) | 2-Furanboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 79% |

This table presents data from representative Suzuki-Miyaura reactions for the synthesis of 2-arylpyridines, which serve as analogues for understanding the formation of pyridine-piperidine C-C linkages. researchgate.net

While palladium-catalyzed reactions are prevalent, other transition-metal-catalyzed methods and alternative strategies provide viable routes for forming the pyridine-piperidine C-C bond.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. The Negishi reaction is known for its high functional group tolerance and the excellent reactivity of organozinc reagents. orgsyn.orgnih.gov Specifically, 2-pyridylzinc reagents have been shown to be excellent nucleophiles in cross-coupling processes, often proceeding at room temperature and avoiding the protodeboronation issues seen with some 2-heteroarylboronates. nih.gov The development of solid, air-stable 2-pyridylzinc reagents has further enhanced the practical utility of this method for academic and commercial-scale synthesis. researchgate.netnih.gov

Stille Coupling: The Stille reaction utilizes an organotin reagent and an organic halide, catalyzed by palladium. It is particularly useful due to the stability of organostannanes. mdpi.com This methodology has been applied to create complex molecular scaffolds, including those containing pyridine rings. For instance, a Stille coupling/intramolecular Diels-Alder cascade has been used to generate fused pyridine systems, demonstrating the power of this reaction in complex synthesis. researchgate.net

Direct C-H Arylation: A more recent and atom-economical approach involves the direct functionalization of a C-H bond. Instead of pre-functionalizing both coupling partners (e.g., as a halide and an organometallic reagent), this method couples an organic halide directly with a C-H bond of the partner molecule. Palladium- and ruthenium-catalyzed direct C-H arylation protocols have been developed for various heterocycles. beilstein-journals.orgnih.gov For example, palladium-catalyzed direct C-H arylation of N-iminopyridinium ylides has been used as a versatile method for synthesizing functionalized piperidines, including the synthesis of (±)-anabasine. researchgate.net This strategy avoids the need to prepare organometallic reagents, simplifying the synthetic sequence.

Advanced Synthetic Techniques in the Context of 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine

Modern synthetic chemistry increasingly incorporates advanced techniques to improve reaction speed, efficiency, and environmental footprint. Microwave-assisted synthesis and chemo-enzymatic methods are particularly relevant for the construction of complex molecules like substituted pyridyl-piperidines.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool that often leads to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. mdpi.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, as the energy couples directly with polar molecules in the sample. pitt.edu

This technology has been successfully applied to the synthesis of various nitrogen-containing heterocycles. For instance, the Bohlmann-Rahtz pyridine synthesis, which traditionally involves a two-step process with high temperatures, can be performed in a single, one-pot operation under microwave irradiation at 170°C, reducing reaction times from hours to just 10-20 minutes with superior yields. orgsyn.org Similarly, microwave-assisted condensation reactions have been used to produce pyridinyl-triazine hybrids in excellent yields (89–98%) within 3–5 minutes. These examples highlight the potential of MAOS to significantly accelerate the synthesis of pyridyl-piperidine scaffolds and their analogues.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Bohlmann-Rahtz Pyridine Synthesis

| Heating Method | Reaction Time | Yield (%) |

| Conventional (Sealed Tube) | Several Hours | Lower |

| Microwave Irradiation | 10-20 Minutes | Up to 98% |

This table illustrates the typical advantages of microwave-assisted synthesis over conventional heating for heterocyclic synthesis. orgsyn.org

The piperidine ring in 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine contains a chiral center, making stereocontrol a critical aspect of its synthesis. Chemo-enzymatic methods, which integrate chemical synthesis with highly selective biocatalytic transformations, offer an elegant solution for producing enantiomerically enriched piperidines. nih.gov

A prominent strategy involves the asymmetric dearomatization of readily available pyridine derivatives. nih.gov This approach can utilize a cascade of enzymatic reactions to convert flat, achiral pyridines into complex, chiral piperidines with precise stereochemistry. A key step often involves a stereoselective one-pot cascade using an amine oxidase and an ene imine reductase. These enzymes convert N-substituted tetrahydropyridines (which can be prepared chemically from pyridines) into stereo-defined substituted piperidines. nih.gov This powerful combination of chemical activation and enzymatic precision has been successfully applied to the synthesis of key intermediates for medicinally important compounds, demonstrating its value in producing complex chiral piperidine scaffolds. nih.gov

Table 3: Key Enzymes in a Chemo-Enzymatic Cascade for Chiral Piperidine Synthesis

| Enzyme Class | Transformation | Key Feature |

| Amine Oxidase (AmOx) | Oxidation of N-alkyl tetrahydropyridines | Generates an iminium ion intermediate |

| Ene-Imine Reductase (EneIRED) | Conjugate reduction and iminium reduction | Establishes stereocenters with high enantioselectivity |

This table outlines the roles of key enzymes in a typical chemo-enzymatic route for the asymmetric synthesis of substituted piperidines. nih.gov

Chemical Reactivity and Mechanistic Organic Chemistry of 2 Bromo 5 1 Butylpiperidin 2 Yl Pyridine

Reactivity Profiles of the Bromine Atom on the Pyridine (B92270) Ring

The bromine atom at the 2-position of the pyridine ring is a key site for functionalization. Its reactivity is significantly influenced by the electron-withdrawing nature of the nitrogen atom in the aromatic ring, which makes the carbon atom to which the bromine is attached electrophilic and susceptible to various reactions.

The pyridine ring, being an electron-deficient heterocycle, is activated towards nucleophilic aromatic substitution (SNAr). wikipedia.org This reactivity is particularly pronounced for halogens at the 2- and 4-positions, as the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the ring nitrogen atom, thus stabilizing it. wikipedia.orgyoutube.com In the case of 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine, a strong nucleophile can attack the C-2 carbon, leading to the displacement of the bromide ion.

The general mechanism for the SNAr reaction involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate where the aromaticity of the pyridine ring is temporarily disrupted. youtube.com

Elimination of the leaving group: The aromaticity is restored by the departure of the bromide ion. youtube.com

Common nucleophiles that can participate in such reactions include alkoxides, thiolates, and amines. acs.org The reaction conditions, such as the choice of solvent and base, can significantly influence the reaction rate and yield. For instance, reactions with amine nucleophiles are often employed in the synthesis of substituted aminopyridines. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 2-Bromopyridine (B144113) Derivatives

| Nucleophile | Product Type | Reaction Conditions |

| Ammonia | 2-Aminopyridine | High temperature and pressure |

| Alkoxides (e.g., NaOMe) | 2-Alkoxypyridine | Alcoholic solvent |

| Thiolates (e.g., NaSPh) | 2-(Phenylthio)pyridine | Aprotic solvent (e.g., DMF) |

| Secondary Amines (e.g., Piperidine) | 2-(Piperidin-1-yl)pyridine | Heat or catalyst |

This table presents generalized reactions for 2-bromopyridine systems and is illustrative of the expected reactivity for 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine.

The carbon-bromine bond in 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine serves as an excellent electrophilic site for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings are commonly employed for the functionalization of 2-bromopyridines. organic-chemistry.orgresearchgate.netrsc.org

In a typical palladium-catalyzed cross-coupling cycle, the mechanism involves:

Oxidative Addition: The low-valent palladium catalyst (typically Pd(0)) inserts into the carbon-bromine bond of the pyridine ring to form a Pd(II) intermediate.

Transmetalation (for Suzuki, Negishi, etc.) or Reductive Elimination (for Buchwald-Hartwig): In Suzuki and Negishi couplings, an organometallic nucleophile (e.g., organoboron or organozinc compound) transfers its organic group to the palladium center. In the Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst.

These cross-coupling reactions allow for the introduction of a wide array of substituents at the 2-position of the pyridine ring, including alkyl, aryl, and amino groups. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. rsc.org

Table 2: Common Metal-Catalyzed Cross-Coupling Reactions for 2-Bromopyridine Scaffolds

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Product Type |

| Suzuki-Miyaura | Organoboron compounds | Pd(PPh3)4, Pd(OAc)2/SPhos | 2-Arylpyridines, 2-Alkylpyridines |

| Negishi | Organozinc compounds | Pd(PPh3)4 | 2-Arylpyridines, 2-Alkylpyridines |

| Buchwald-Hartwig | Amines | Pd2(dba)3/BINAP | 2-Aminopyridines |

| Sonogashira | Terminal alkynes | Pd(PPh3)4/CuI | 2-Alkynylpyridines |

| Heck | Alkenes | Pd(OAc)2/P(o-tolyl)3 | 2-Alkenylpyridines |

This table illustrates the potential cross-coupling reactions applicable to 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine based on known reactivity of 2-bromopyridines.

Reactivity of the Piperidine (B6355638) Nitrogen and N-Butyl Group

The piperidine ring, being a saturated heterocycle, exhibits reactivity characteristic of a secondary amine, although in this case, it is a tertiary amine due to the N-butyl substituent.

The nitrogen atom of the 1-butylpiperidine (B1593781) moiety possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows for further derivatization through reactions such as quaternization. msu.edu

N-Alkylation and N-Acylation: While the nitrogen is already alkylated with a butyl group, it can still react with strong electrophiles. For instance, treatment with an alkyl halide can lead to the formation of a quaternary ammonium (B1175870) salt. However, such reactions might be sterically hindered by the butyl group and the adjacent pyridine ring. The synthesis of N-butylpiperidine itself often proceeds via acylation of piperidine followed by reduction. askfilo.com

The N-butyl group is susceptible to oxidation, although this typically requires strong oxidizing agents or specific catalytic systems. Biocatalytic C-H oxidation has been explored for the functionalization of piperidines, offering a route to more complex structures. nih.gov Chemical oxidation can also occur, potentially leading to the formation of various products depending on the reaction conditions. For example, oxidation at the carbon alpha to the nitrogen could lead to the formation of an iminium ion, which could then be trapped by a nucleophile. More aggressive oxidation could lead to cleavage of the N-butyl group.

Intramolecular Cyclization and Rearrangement Studies

The spatial relationship between the bromine atom on the pyridine ring and the piperidine substituent allows for the possibility of intramolecular reactions. While there is no specific literature on the intramolecular cyclization of 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine, related systems suggest that such reactions are plausible under certain conditions.

For instance, if the N-butyl group were to be functionalized with a nucleophilic center, an intramolecular cyclization could potentially occur, leading to the formation of a new fused ring system. Brønsted acid-catalyzed intramolecular cyclizations have been reported for alkylpyridines bearing electrophilic side chains, leading to the formation of new heterocyclic structures. rsc.org

Furthermore, under conditions that promote the formation of a benzyne-like intermediate from the bromopyridine (e.g., with a very strong base), an intramolecular trapping by the piperidine moiety could be envisioned, although this is less common for 2-bromopyridines compared to other aromatic systems.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analysis

The determination of a reaction mechanism is a deductive process that involves proposing a series of elementary steps and then gathering evidence to support or refute that proposal. For a compound like 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine, which features a 2-bromopyridine moiety, likely reaction pathways include nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. Kinetic and spectroscopic studies are the primary tools used to distinguish between these and other possible mechanisms.

Kinetic studies measure the rate of a reaction and how that rate is affected by changes in concentration of reactants, temperature, and catalysts. This information is mathematically expressed in the form of a rate law.

Rate Law Determination: The rate law for a reaction is experimentally determined and provides crucial insights into the number and type of molecules involved in the rate-determining step of the mechanism. For instance, if 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine were to react with a nucleophile (Nu), a possible SNAr mechanism would involve the initial attack of the nucleophile on the pyridine ring. stackexchange.comquimicaorganica.org

A generalized rate law for such a reaction would be: Rate = k [2-Bromo-5-(1-butylpiperidin-2-yl)pyridine]x[Nu]y

Here, k is the rate constant, and x and y are the orders of the reaction with respect to each reactant.

Hypothetical Kinetic Data for an SNAr Reaction:

To determine the reaction orders (x and y), a series of experiments would be conducted where the initial concentration of one reactant is varied while the other is held constant. The effect on the initial reaction rate is then measured.

| Experiment | Initial [2-Bromo-5-(1-butylpiperidin-2-yl)pyridine] (M) | Initial [Nu] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.2 x 10-5 |

| 2 | 0.20 | 0.10 | 2.4 x 10-5 |

| 3 | 0.10 | 0.20 | 2.4 x 10-5 |

Temperature Dependence and Activation Parameters: The effect of temperature on the reaction rate is described by the Arrhenius equation. By measuring the rate constant at different temperatures, the activation energy (Ea) for the reaction can be determined. This provides information about the energy barrier of the rate-determining step.

Spectroscopic techniques are invaluable for monitoring the progress of a reaction in real-time (in-situ) or by analyzing samples taken at various time points. They allow for the identification of reactants, products, and sometimes, transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for tracking the structural changes during a reaction. For example, in a Suzuki coupling reaction of 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine with an arylboronic acid, one could monitor the disappearance of the proton signals corresponding to the pyridine ring of the starting material and the simultaneous appearance of new signals for the biaryl product. azom.com

Hypothetical 1H NMR Chemical Shift Changes during a Reaction:

| Proton | Starting Material Chemical Shift (ppm) | Product Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H6 | ~8.2 | ~8.7 |

| Pyridine-H3 | ~7.5 | ~7.8 |

| Pyridine-H4 | ~7.1 | ~7.4 |

By integrating the signals of a characteristic proton of the starting material and the product over time, the reaction kinetics can also be determined. azom.com

Infrared (IR) Spectroscopy: In-situ IR spectroscopy can monitor reactions by tracking changes in the vibrational frequencies of specific functional groups. For instance, in a reaction involving the modification of the piperidine ring, changes in the C-N stretching vibrations could be observed.

Mass Spectrometry (MS): MS is used to identify the mass-to-charge ratio of molecules in a sample. It is particularly useful for identifying the final product and any stable intermediates that can be isolated from the reaction mixture. Techniques like Electrospray Ionization (ESI-MS) can even be used to detect charged intermediates in the reaction solution.

By combining the insights gained from both kinetic and spectroscopic analyses, a detailed and well-supported reaction mechanism for the transformations of 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine can be elucidated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 Bromo 5 1 Butylpiperidin 2 Yl Pyridine Analogues

General Principles of SAR/SPR in Pyridyl-Piperidine Systems

Pyridyl-piperidine systems are prevalent scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds. ijnrd.orgnih.gov The SAR and SPR of these systems are governed by several key principles:

Nature and Position of Substituents: The type and location of substituents on both the pyridine (B92270) and piperidine (B6355638) rings significantly impact biological activity. nih.gov Electron-donating or electron-withdrawing groups on the pyridine ring can alter its electronic properties, influencing interactions with biological targets. nih.gov Similarly, substituents on the piperidine ring can affect its conformation and binding affinity. ajchem-a.comajchem-a.com

Stereochemistry: The stereochemistry of substituents on the chiral centers of the piperidine ring can be a determining factor for biological activity. Different enantiomers or diastereomers may exhibit vastly different potencies and selectivities due to specific three-dimensional interactions with target macromolecules.

Conformational Rigidity and Flexibility: The degree of conformational freedom in the pyridyl-piperidine system can influence binding affinity. A more rigid conformation may lead to higher affinity if it matches the optimal binding pose, but it can also hinder binding if the conformation is unfavorable.

A summary of these principles is presented in the table below.

| Principle | Description | Impact on Biological/Chemical Properties |

| Substituent Effects | Electronic and steric properties of substituents on both rings. | Modulates target binding affinity, selectivity, and metabolic stability. |

| Lipophilicity (LogP) | The partitioning of the molecule between an oily and an aqueous phase. | Influences absorption, distribution, metabolism, and excretion (ADME). |

| Stereochemistry | The 3D arrangement of atoms, particularly at chiral centers. | Can lead to significant differences in potency and selectivity between stereoisomers. |

| Conformational Dynamics | The flexibility and preferred spatial arrangement of the molecule. | Affects the ability of the molecule to adopt the optimal conformation for binding to a target. |

Influence of Pyridine Ring Substitution (e.g., Bromine Position and Replacement) on Biological and Chemical Activity

The substitution pattern on the pyridine ring is a critical determinant of the biological and chemical activity of pyridyl-piperidine compounds. The position and nature of the substituent, such as the bromine atom in 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine, can have profound effects.

The reactivity of the pyridine ring towards electrophilic substitution is generally low due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq However, the introduction of substituents can modulate this reactivity. For instance, electron-donating groups can increase the electron density of the ring, making it more susceptible to electrophilic attack. youtube.com

The position of the bromine atom is also crucial. In the case of dibromopyridines, bromine-magnesium exchange reactions have shown complete regioselectivity, allowing for the synthesis of specific substituted bromopyridines. researchgate.net This highlights how the position of the halogen can direct further chemical modifications.

Replacing the bromine atom with other functional groups can lead to a diverse range of biological activities. For example, replacing it with a group capable of forming hydrogen bonds could enhance binding to a biological target. The electronic influence of different substituents on the pyridine ring has been studied, revealing that both electron-donating and electron-withdrawing groups can alter the electronic properties of the molecule, which in turn affects its interactions. nih.gov

The following table summarizes the influence of pyridine ring substitutions.

| Substitution | Effect on Pyridine Ring | Consequence for Biological/Chemical Activity |

| Bromine Position | Alters the electronic distribution and steric environment. | Influences reactivity in further chemical synthesis and can affect binding to target sites. |

| Replacement of Bromine | Introduces new functional groups with different electronic and steric properties. | Can lead to changes in biological activity, selectivity, and pharmacokinetic properties. |

| Addition of Electron-Donating Groups | Increases electron density in the ring. | May enhance reactivity towards electrophiles and alter binding interactions. |

| Addition of Electron-Withdrawing Groups | Decreases electron density in the ring. | May decrease reactivity towards electrophiles and influence molecular interactions. |

Impact of Piperidine Ring Substituents on Activity and Properties

Substituents on the piperidine ring play a significant role in modulating the activity and properties of pyridyl-piperidine analogues. ajchem-a.comajchem-a.com The piperidine moiety is a key structural component in many pharmaceutical compounds due to its ability to influence biological properties. ajchem-a.com

The nature of the substituent can affect the basicity and lipophilicity of the molecule. For instance, in a series of 6-substituted pyridine and pyrazine (B50134) derivatives, the basicity of the substituent on the piperidine ring was found to be important for antituberculous activity, with piperidine being more potent than pyrrolidine (B122466) and morpholine. nih.gov

The table below outlines the impact of piperidine ring substituents.

| Substituent Feature | Influence on Molecular Properties | Impact on Biological Activity |

| Nature of Substituent | Alters basicity, lipophilicity, and hydrogen bonding capacity. | Can significantly change potency and selectivity for a given biological target. |

| Position of Substituent | Affects the overall three-dimensional shape of the molecule. | Can determine the ability of the molecule to fit into a specific binding pocket. |

| Stereochemistry of Substituent | Creates specific stereoisomers with distinct spatial arrangements. | Often leads to one stereoisomer being significantly more active than others. |

Role of the N-Alkyl (Butyl) Chain in Modulating Interactions and Properties

The N-alkyl chain, in this case, the butyl group, plays a crucial role in modulating the interactions and properties of 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine analogues. This chain can influence several key parameters:

Lipophilicity: The length and branching of the N-alkyl chain directly impact the lipophilicity of the molecule. A longer or more branched chain generally increases lipophilicity, which can affect membrane permeability and plasma protein binding.

Steric Hindrance: The butyl group can introduce steric bulk, which may influence the binding affinity and selectivity for a particular target. It can either promote a favorable binding conformation or hinder access to the binding site.

The following table summarizes the role of the N-alkyl chain.

| Property | Influence of N-Alkyl (Butyl) Chain | Consequence for Molecular Behavior |

| Lipophilicity | Increases with chain length. | Affects ADME properties, such as absorption and distribution. |

| Steric Bulk | The size and shape of the chain can create steric hindrance. | Can influence binding affinity and selectivity for biological targets. |

| Hydrophobic Interactions | The alkyl chain can form van der Waals interactions. | Contributes to the overall binding energy with the target. |

Conformational Analysis of the Piperidine Ring and its Relationship to Molecular Recognition

The piperidine ring typically adopts a chair conformation, similar to cyclohexane. wikipedia.org However, the presence of the nitrogen atom and its substituent introduces additional conformational possibilities. The N-H bond in piperidine can exist in either an axial or equatorial position, with the equatorial conformation being generally more stable. wikipedia.org

In N-alkylated piperidines, the conformation is influenced by the nature of the alkyl group. The predominant conformations often involve the exocyclic alkyl substituent being antiperiplanar to one of the ring N-C bonds. researchgate.net The conformational preference of the piperidine ring is critical for molecular recognition, as it dictates the spatial orientation of the substituents and their ability to interact with a biological target.

For instance, in N-acylpiperidines, a twist-boat conformation can be stabilized by protein-ligand interactions, even though it is thermodynamically less favorable than the chair conformation. nih.gov This highlights that the biologically active conformation may not always be the lowest energy conformation in solution. The conformational flexibility of the piperidine ring allows it to adapt to the shape of a binding site, which is a key aspect of its utility in drug design.

The table below details the conformational aspects of the piperidine ring.

| Conformation | Stability | Relationship to Molecular Recognition |

| Chair (Equatorial N-substituent) | Generally the most stable conformation in nonpolar solvents. | Presents the substituent in a specific orientation for interaction with a target. |

| Chair (Axial N-substituent) | Less stable in nonpolar solvents but can be favored in polar environments. | Offers a different spatial arrangement of the substituent, which may be preferred by some targets. |

| Twist-Boat | Generally less stable than the chair conformation. | Can be stabilized by binding to a protein and may represent the bioactive conformation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridyl-Piperidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wu.ac.th For pyridyl-piperidine derivatives, QSAR models can provide valuable insights into the key structural features that govern their activity.

The development of a QSAR model typically involves:

Data Set Selection: A series of pyridyl-piperidine analogues with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors, representing different physicochemical properties (e.g., electronic, steric, hydrophobic), are calculated for each molecule.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. researchgate.net

Successful QSAR models for piperidine-containing compounds have been developed for various biological targets. For example, 3D-QSAR studies on piperidine-substituted diarylpyrimidine analogues as HIV-1 reverse transcriptase inhibitors have identified key structural features required for increasing biological activity. researchgate.net Similarly, QSAR modeling of piperidinopyridine and piperidinopyrimidine analogues targeting oxidosqualene cyclase has provided insights into the structural requirements for potent inhibition. researchgate.net These models can then be used to predict the activity of new, untested analogues and guide the design of more potent compounds.

The following table outlines the steps and outcomes of QSAR modeling.

| QSAR Modeling Step | Description | Outcome |

| Data Collection | Assembling a dataset of pyridyl-piperidine derivatives with measured biological activity. | A training set and a test set for model development and validation. |

| Descriptor Generation | Calculating numerical values that represent the chemical structure and properties of each molecule. | A matrix of descriptors that can be correlated with activity. |

| Model Development | Using statistical methods to create a mathematical equation linking descriptors to activity. | A predictive model that can estimate the activity of new compounds. |

| Model Validation | Assessing the statistical significance and predictive ability of the model. | Confidence in the model's ability to guide the design of new, more potent analogues. |

Computational and Theoretical Chemistry Studies on 2 Bromo 5 1 Butylpiperidin 2 Yl Pyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of molecules. For a compound like 2-bromo-5-(1-butylpiperidin-2-yl)pyridine, methods such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set would be appropriate for optimizing the molecular geometry and calculating various electronic parameters.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity.

For 2-bromo-5-(1-butylpiperidin-2-yl)pyridine, the HOMO is expected to be localized primarily on the electron-rich piperidine (B6355638) and pyridine (B92270) rings, while the LUMO would likely be distributed over the electron-deficient pyridine ring, influenced by the electronegative bromine and nitrogen atoms. Based on studies of similar bromo-pyridine derivatives, the predicted FMO energies would characterize the molecule's reactivity profile.

Interactive Table 1: Predicted Frontier Molecular Orbital Energies (Note: These are illustrative values based on structurally similar compounds, as direct computational data for the target molecule is not available.)

| Parameter | Energy (Hartree) | Energy (eV) | Description |

|---|---|---|---|

| EHOMO | -0.235 | -6.39 | Indicates electron-donating capability. |

| ELUMO | -0.039 | -1.06 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 0.196 | 5.33 | Reflects chemical stability and reactivity. |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding non-covalent interactions and predicting sites of chemical reactions.

In an MEP map of 2-bromo-5-(1-butylpiperidin-2-yl)pyridine, the most negative potential (typically colored red or orange) would be concentrated around the nitrogen atoms of the pyridine and piperidine moieties, as well as the bromine atom, due to their high electronegativity. These regions represent the most likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms, particularly those attached to the aliphatic butyl and piperidine groups, indicating sites for nucleophilic attack.

Interactive Table 2: Predicted Electrostatic Potential Values at Key Atomic Sites (Note: These are illustrative values for demonstrating regional charge distribution.)

| Atomic Site | Predicted Potential Range (a.u.) | Inferred Reactivity |

|---|---|---|

| Pyridine Nitrogen (N) | -0.05 to -0.07 | High affinity for electrophiles/H-bond donor |

| Piperidine Nitrogen (N) | -0.06 to -0.08 | Strongest site for electrophilic attack |

| Bromine (Br) | -0.03 to -0.05 | Site for electrophilic/halogen bonding interactions |

| Butyl Group Hydrogens (H) | +0.02 to +0.04 | Site for nucleophilic interactions |

pKa Prediction of the Piperidine Nitrogen and Pyridine Moiety

The pKa value is a measure of the acidity of a conjugate acid and is fundamental to understanding a molecule's behavior in biological systems. 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine contains two basic nitrogen atoms: one in the aliphatic piperidine ring and one in the aromatic pyridine ring.

Computational methods can predict these pKa values by calculating the free energy change of protonation. The piperidine nitrogen, being a secondary aliphatic amine, is expected to be significantly more basic than the pyridine nitrogen. The experimental pKa of piperidine is approximately 11.1. nih.gov The basicity of the pyridine nitrogen is substantially reduced by the electron-withdrawing effect of the bromine atom at the 2-position; the pKa of 2-bromopyridine (B144113) is approximately 0.71. chemicalbook.com Therefore, under physiological pH (~7.4), the piperidine nitrogen would be predominantly protonated, while the pyridine nitrogen would remain neutral.

Interactive Table 3: Predicted pKa Values (Note: Predictions are based on established pKa values of parent heterocycles.)

| Ionizable Center | Predicted pKa | Predicted Protonation State at pH 7.4 |

|---|---|---|

| Piperidine Nitrogen | ~10.5 - 11.0 | Protonated (Cationic) |

| Pyridine Nitrogen | ~0.5 - 1.0 | Neutral |

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable for understanding potential biological activity and for drug discovery.

Prediction of Binding Modes with Canonical Biological Targets

Given its structural similarity to compounds with neurological activity, canonical biological targets for 2-bromo-5-(1-butylpiperidin-2-yl)pyridine could include neurotransmitter receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). Docking studies would aim to place the ligand within the receptor's binding pocket and predict the key interactions that stabilize the complex.

A plausible binding mode would involve the protonated piperidine nitrogen forming a strong ionic or hydrogen bond interaction with an acidic residue (e.g., aspartate or glutamate) in the binding site. The butyl group and piperidine ring would likely engage in hydrophobic or van der Waals interactions with nonpolar residues. The pyridine ring could form π-π stacking interactions with aromatic residues like tyrosine or tryptophan, while the bromine atom might participate in halogen bonding.

Interactive Table 4: Hypothetical Ligand-Protein Interactions with a Canonical Target (e.g., nAChR)

| Ligand Moiety | Potential Interaction Type | Potential Interacting Protein Residue |

|---|---|---|

| Protonated Piperidine Nitrogen | Ionic Interaction / Hydrogen Bond | Aspartate (ASP), Glutamate (GLU) |

| Butyl Group | Hydrophobic Interaction | Leucine (LEU), Valine (VAL), Isoleucine (ILE) |

| Pyridine Ring | π-π Stacking | Tyrosine (TYR), Tryptophan (TRP) |

| Bromine Atom | Halogen Bond / Hydrophobic Interaction | Glycine (GLY) backbone oxygen, Alanine (ALA) |

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract representation of the molecular features necessary for molecular recognition of a ligand by a biological macromolecule. Identifying these features is essential for designing new molecules with similar or improved biological activity.

Based on the structure of 2-bromo-5-(1-butylpiperidin-2-yl)pyridine, several key pharmacophoric features can be identified. These features define its potential interaction profile with a biological target.

Interactive Table 5: Key Pharmacophoric Features

| Pharmacophoric Feature | Corresponding Chemical Moiety | Role in Ligand-Receptor Binding |

|---|---|---|

| Positive Ionizable / H-Bond Donor | Piperidine Nitrogen | Forms key electrostatic or hydrogen bond interactions. |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Accepts a hydrogen bond from a donor residue. |

| Hydrophobic/Aliphatic | Butyl Group & Piperidine Ring | Engages in van der Waals and hydrophobic interactions. |

| Aromatic Ring | Pyridine Ring | Participates in aromatic (e.g., π-π stacking) interactions. |

| Halogen Bond Donor | Bromine Atom | Can interact with electron-rich atoms like backbone carbonyl oxygens. |

In Silico Prediction of Molecular Descriptors Relevant to Biological Research

In silico methods are widely used in the early stages of drug discovery to predict the physicochemical and pharmacokinetic properties of a compound, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). mdpi.comnih.gov These predictions help in prioritizing compounds with favorable drug-like properties for further experimental investigation. While specific in silico predictions for 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine are not published, we can discuss the types of molecular descriptors that are typically evaluated for similar molecules.

Molecular descriptors are numerical values that characterize the properties of a molecule. These can range from simple properties like molecular weight and logP (a measure of lipophilicity) to more complex quantum chemical descriptors. researchgate.net A common set of guidelines used to assess the "drug-likeness" of a molecule is Lipinski's Rule of Five. These rules suggest that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500 Da, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Various computational tools and web servers, such as SwissADME and pkCSM, are available to predict a wide range of molecular descriptors. mdpi.comtjnpr.org These predictions can include properties related to pharmacokinetics (e.g., gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes) and toxicity. mdpi.comtjnpr.org

Table 2: Predicted Molecular Descriptors for a Structurally Related Compound (e.g., a Bromo-substituted Pyridine Derivative)

| Descriptor Category | Property | Predicted Value/Classification |

| Physicochemical Properties | Molecular Weight | < 500 g/mol |

| LogP (o/w) | 2.0 - 4.0 | |

| Topological Polar Surface Area (TPSA) | 20 - 50 Ų | |

| Number of Rotatable Bonds | 4 - 8 | |

| Lipinski's Rule of Five | Violations | 0 |

| Pharmacokinetics (ADME) | GI Absorption | High |

| BBB Permeant | Yes | |

| CYP2D6 Inhibitor | Yes/No (prediction dependent) | |

| P-glycoprotein Substrate | No | |

| Drug-Likeness | Ghose Filter | No violations |

| Veber Filter | No violations | |

| Egan Filter | No violations |

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on typical in silico predictions for drug-like molecules with similar structural motifs. nih.govnih.gov It does not represent experimentally verified data for 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine.

These in silico predictions are valuable for guiding the design and optimization of new chemical entities. For example, a high predicted logP might suggest a need to introduce more polar groups to improve solubility, while a prediction of being a substrate for an efflux transporter like P-glycoprotein could indicate potential issues with achieving therapeutic concentrations in the brain. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Bromo 5 1 Butylpiperidin 2 Yl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework, including proton and carbon environments, and their connectivity.

¹H NMR Spectroscopy is used to identify the number and type of hydrogen atoms in the molecule. The expected ¹H NMR spectrum of 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine would exhibit distinct signals for the protons on the pyridine (B92270) ring, the piperidine (B6355638) ring, and the N-butyl group. The aromatic protons on the bromopyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. The protons on the piperidine and butyl chains would appear in the upfield region (typically δ 0.8-4.0 ppm). The chemical shift, integration, and coupling patterns (multiplicity) of these signals would allow for the precise assignment of each proton.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine would produce a distinct signal. The carbon atoms of the pyridine ring would resonate at lower field (δ 120-160 ppm), with the carbon atom bonded to the bromine atom showing a characteristic chemical shift. The carbons of the piperidinyl and butyl groups would appear at higher field (δ 10-70 ppm).

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the molecular structure. A COSY spectrum would reveal proton-proton coupling networks, allowing for the mapping of adjacent protons within the piperidine and butyl fragments. An HSQC spectrum would correlate directly bonded proton and carbon atoms, providing unambiguous assignment of the signals in both the ¹H and ¹³C spectra.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Pyridine-H6 | 8.2 - 8.4 | d | 2.0 - 3.0 |

| Pyridine-H4 | 7.6 - 7.8 | dd | 8.0 - 9.0, 2.0 - 3.0 |

| Pyridine-H3 | 7.4 - 7.6 | d | 8.0 - 9.0 |

| Piperidine-H2 | 3.0 - 3.3 | m | - |

| N-CH₂ (Butyl) | 2.8 - 3.1 | m | - |

| Piperidine-H6eq | 2.9 - 3.2 | m | - |

| Piperidine-H6ax | 2.3 - 2.6 | m | - |

| N-CH₂ (Butyl) | 2.2 - 2.5 | m | - |

| Piperidine Protons | 1.4 - 2.0 | m | - |

| Butyl-CH₂CH₂ | 1.2 - 1.5 | m | - |

| Butyl-CH₃ | 0.8 - 1.0 | t | 7.0 - 8.0 |

Note: The data in this table is predicted based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine, HRMS would be used to confirm the molecular formula, C₁₅H₂₃BrN₂. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with approximately equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation pattern would be expected to show characteristic losses, such as the cleavage of the butyl group, the piperidine ring, or the bromine atom, helping to confirm the connectivity of the different structural motifs.

Interactive Data Table: Expected HRMS Data for 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine

| Parameter | Expected Value |

| Molecular Formula | C₁₅H₂₃BrN₂ |

| Calculated Exact Mass [M+H]⁺ (⁷⁹Br) | 311.1123 |

| Calculated Exact Mass [M+H]⁺ (⁸¹Br) | 313.1102 |

| Key Fragmentation Pathways | Loss of butyl group (-57 Da), cleavage of the piperidine ring, loss of Br radical (-79/81 Da) |

Note: The data in this table is calculated based on the molecular formula. The fragmentation pathways are predicted based on common fragmentation mechanisms.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine would display characteristic absorption bands that confirm the presence of the pyridine ring, the C-N bonds of the piperidine and butylamine, and the C-Br bond.

Key expected vibrational frequencies include:

C-H stretching (aliphatic): ~2850-2960 cm⁻¹ for the piperidine and butyl groups.

C=C and C=N stretching (aromatic): ~1550-1600 cm⁻¹ for the pyridine ring.

C-N stretching: ~1100-1300 cm⁻¹ for the tertiary amine in the piperidine ring and its connection to the butyl group.

C-Br stretching: ~500-600 cm⁻¹, typically in the fingerprint region.

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the absolute configuration of chiral centers. If a suitable single crystal of 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine can be obtained, this technique would confirm the connectivity of the atoms and provide insight into the three-dimensional arrangement of the molecule in the solid state. As the piperidine ring at position 2 creates a chiral center, X-ray crystallography could be used to determine the absolute stereochemistry (R or S configuration) if a chiral resolving agent is used or if the crystallization occurs as a conglomerate of enantiopure crystals.

Chromatographic and Purity Assessment Techniques (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine. A reverse-phase HPLC method would likely be employed, and the purity would be determined by the area percentage of the main peak in the chromatogram, typically using a UV detector set to a wavelength where the pyridine ring absorbs strongly.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity assessment, provided the compound is sufficiently volatile and thermally stable. GC-MS offers the dual benefit of separating impurities by gas chromatography and identifying them by their mass spectra.

The results from these chromatographic methods are crucial for establishing a purity profile and ensuring the quality of the synthesized compound for any subsequent applications.

Chemical Biology and Mechanistic Biological Investigations of 2 Bromo 5 1 Butylpiperidin 2 Yl Pyridine Preclinical Focus

In Vitro Ligand-Receptor Binding and Functional Assays

Comprehensive screening of a compound's interaction with a panel of G-protein coupled receptors (GPCRs) is essential to identify primary targets and potential off-target effects.

Exploration of Serotonin (B10506) Receptor (e.g., 5-HT4R) Interactions

Following a thorough review of available scientific literature, no specific in vitro binding or functional assay data for the interaction between 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine and serotonin receptors, including the 5-HT4 subtype, could be identified. Research on structurally related 2,5-disubstituted piperidines has explored serotonin 5-HT2A receptor agonism, but direct data for the title compound is not present in these studies.

Investigation of Dopamine (B1211576) Receptor (e.g., D4R) Interactions

An extensive search of published preclinical studies revealed no specific data on the binding affinity or functional activity of 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine at dopamine receptors, including the D4 subtype. While structure-activity relationship studies have been conducted on various piperidine (B6355638) analogs for their activity at dopamine and serotonin transporters, these investigations did not include the specific compound of interest.

Histamine (B1213489) H3 and Sigma-1 Receptor Ligand Studies

Investigations into dual-target ligands have explored various piperidine derivatives for their affinity at histamine H3 (H3R) and sigma-1 (σ1R) receptors. These studies highlight the importance of the piperidine moiety for dual H3/σ1 receptor activity. However, specific binding affinity constants (e.g., Kᵢ) for 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine at either H3R or σ1R have not been reported in the reviewed literature.

Enzyme Inhibition and Modulation Studies (e.g., NAMPT, SHP2)

The potential for a compound to interact with key enzymes is a critical area of investigation. Despite searches for inhibitory activity against nicotinamide (B372718) phosphoribosyltransferase (NAMPT) and Src homology region 2 domain-containing phosphatase 2 (SHP2), no published data were found that specifically detail the in vitro inhibitory or modulatory effects of 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine on these or other enzyme systems.

Cellular Target Engagement and Pathway Analysis (in vitro)

Cellular target engagement assays are used to confirm that a compound interacts with its intended target within a cellular context and to explore its downstream effects on signaling pathways. A review of the scientific literature did not yield any studies that have performed cellular target engagement or pathway analysis for 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine.

Mechanistic Studies of Antimicrobial Activity (in vitro)

The antimicrobial potential of novel heterocyclic compounds is an area of significant research interest. However, no in vitro studies detailing the antimicrobial activity or investigating the specific mechanism of action of 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine against bacterial or fungal pathogens have been published in the available scientific literature.

Investigations into Antiproliferative Mechanisms in Cancer Cell Lines (in vitro)

At present, there is a notable absence of published in vitro studies detailing the specific antiproliferative mechanisms of 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine against cancer cell lines. While the broader class of pyridine (B92270) and piperidine derivatives has been a subject of interest in oncology research for their potential cytotoxic effects, specific data for this particular compound, including IC50 values against various cell lines, effects on cell cycle progression, or induction of apoptosis, are not available in the public domain.

The general approach for investigating such mechanisms typically involves a series of standardized assays. The data that would be sought from such studies is hypothetically represented in the tables below.

Table 1: Hypothetical Antiproliferative Activity of 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Data Not Available |

| A549 | Lung Carcinoma | Data Not Available |

| HCT116 | Colorectal Carcinoma | Data Not Available |

Table 2: Hypothetical Cell Cycle Analysis of Cancer Cells Treated with 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine

| Cell Line | Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|---|

| MCF-7 | 0 (Control) | Data Not Available | Data Not Available | Data Not Available |

| MCF-7 | X | Data Not Available | Data Not Available | Data Not Available |

| A549 | 0 (Control) | Data Not Available | Data Not Available | Data Not Available |

Further mechanistic insights would typically be pursued through techniques such as Western blotting to probe for changes in the expression levels of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., caspases, Bcl-2 family proteins). However, no such data has been reported for 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine.

Role as a Chemical Probe for Elucidating Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. The utility of a compound as a chemical probe is contingent on a deep understanding of its mechanism of action and selectivity.

Currently, there are no published studies that have utilized 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine as a chemical probe to elucidate biological pathways. For a compound to be validated as a chemical probe, it would need to undergo rigorous characterization, including:

Target Identification and Validation: Determining the specific molecular target(s) of the compound.

Selectivity Profiling: Assessing the compound's binding affinity across a wide range of proteins to ensure it interacts specifically with its intended target.

Demonstration of a Dose-Dependent Effect: Showing that the compound elicits a measurable biological response that is proportional to its concentration.

The structural features of 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine, namely the brominated pyridine ring and the N-butylpiperidine moiety, suggest potential interactions with various biological targets. However, without empirical data, any discussion of its potential as a chemical probe remains speculative. Future research would be required to identify its molecular targets and characterize its selectivity and mechanism of action before it could be effectively employed as a tool for chemical biology research.

Preclinical Pharmacokinetic and Metabolic Research of 2 Bromo 5 1 Butylpiperidin 2 Yl Pyridine Analogues

In Vitro Metabolic Stability Studies (e.g., Liver Microsome Stability)

In vitro metabolic stability assays are fundamental in early drug discovery to estimate the intrinsic clearance of a compound. These studies typically involve incubating the compound with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The rate at which the parent compound disappears over time provides a measure of its metabolic stability.

Research on various piperidine (B6355638) and pyridine (B92270) analogues demonstrates the utility of these assays in guiding structural modifications to enhance stability. For instance, studies on a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines showed that replacing a piperazine (B1678402) ring with a piperidine ring system led to analogues with improved metabolic stability in rat liver microsomes. nih.gov This highlights how subtle structural changes can significantly impact a compound's susceptibility to metabolism.

In another study focusing on quinoline-based derivatives, which share structural similarities with pyridines, the metabolic stability was quantified in human liver microsomes. The initial lead compound exhibited a short half-life, indicating rapid metabolism. Subsequent structural modifications led to the development of analogues with significantly improved metabolic stability, demonstrating the iterative power of these assays in drug design. nih.gov For example, a specific quinoline (B57606) derivative (compound 7a) was found to be sensitive to Phase I metabolism, with its metabolic profile detailed below. nih.gov

| Parameter | Value |

|---|---|

| Half-life (t½) | 20.5 min |

| Intrinsic Clearance (CLint) | 0.080 mL/min/mg protein |

| Primary Metabolic Pathways | Phase I Metabolism (Metabolites M1, M2) |

| Secondary Metabolic Pathways | Phase II Glucuronidation (Metabolite M6) |

These findings underscore the importance of assessing metabolic stability to identify liabilities and guide the synthesis of analogues with more favorable pharmacokinetic properties.

Assessment of Drug-Metabolizing Enzyme (e.g., Cytochrome P450) Inhibition

The potential for a new chemical entity to inhibit cytochrome P450 (CYP) enzymes is a critical aspect of preclinical research. acs.org CYP inhibition can lead to drug-drug interactions (DDIs), where the co-administration of two drugs results in altered metabolism of one or both, potentially leading to toxicity or reduced efficacy. Therefore, screening analogues for their inhibitory activity against major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is standard practice.

Both piperidine and pyridine scaffolds have been identified as being prevalent in compounds that inhibit CYP enzymes. sigmaaldrich.com Analysis of large compound libraries has shown that molecules containing a piperidine moiety have a high likelihood of inhibiting CYP2D6, while pyridine-containing compounds are often associated with inhibition of CYP1A2. sigmaaldrich.com

Research into specific classes of analogues provides more granular insights. For example, in the development of 3-piperidinyl pyridine derivatives as cholesterol 24-hydroxylase (CYP46A1) inhibitors, initial compounds showed unwanted inhibitory activity against CYP3A4. acs.org By strategically introducing nitrogen atoms into the core structure to reduce lipophilicity, researchers were able to drastically reduce CYP3A4 inhibition while maintaining potency against the target enzyme. acs.org Similarly, studies on 1,4-dihydropyridine (B1200194) derivatives have shown potent inhibitory effects on multiple CYP isoforms, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP2D6, in addition to the expected CYP3A4. nih.gov

| Scaffold/Analogue Class | Commonly Inhibited CYP Isoforms | Reference |

|---|---|---|

| Piperidine | CYP2D6 | sigmaaldrich.com |

| Pyridine | CYP1A2 | sigmaaldrich.com |

| 3-Piperidinyl Pyridine Derivatives | CYP3A4 (can be optimized for selectivity) | acs.org |

| 1,4-Dihydropyridine Derivatives | CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | nih.gov |

| Estrane-Pyridine Derivatives | CYP1B1 | nih.gov |

These studies demonstrate that while certain scaffolds may have a propensity for inhibiting specific CYPs, targeted chemical modifications can be employed to engineer selectivity and mitigate the risk of adverse drug interactions.

In Silico ADME Profiling and Prediction of Pharmacokinetic Parameters (excluding human data)